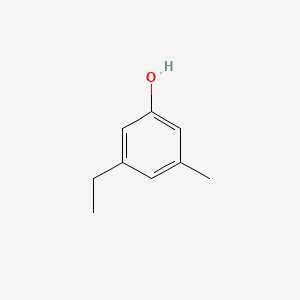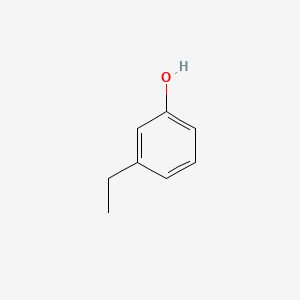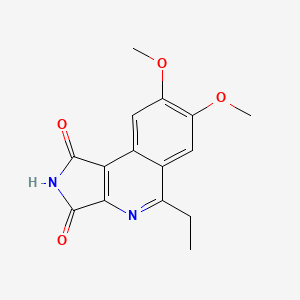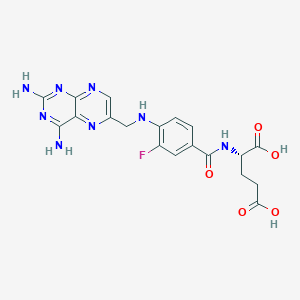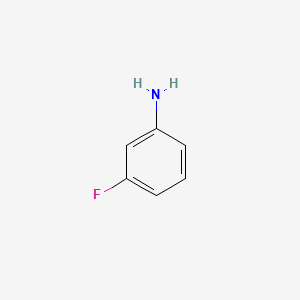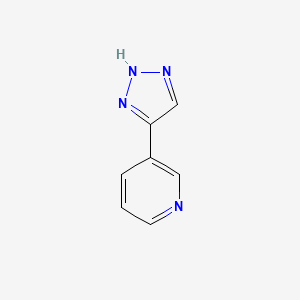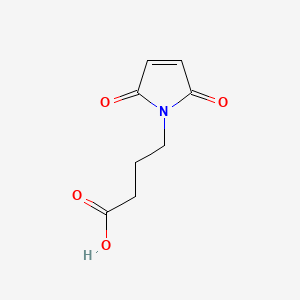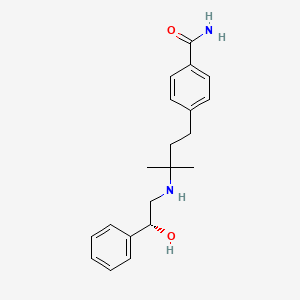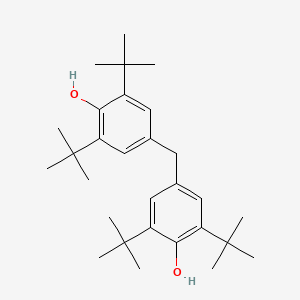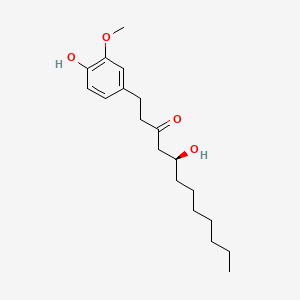
8-Ginégrol
Vue d'ensemble
Description
Le 8-gingérol est un composé phénolique présent dans le gingembre (Zingiber officinale Roscoe). Il s'agit d'un des principaux composants bioactifs responsables du goût piquant caractéristique du gingembre. Le gingembre est utilisé depuis des siècles en médecine traditionnelle pour ses nombreux bienfaits pour la santé, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .
Applications De Recherche Scientifique
8-Gingerol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: 8-Gingerol has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and pharmaceutical industries for its flavoring properties and health benefits
Mécanisme D'action
Target of Action
8-Gingerol, a phenolic compound found in ginger, has been shown to interact with several targets in the body. It has been reported to have the best binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . In particular, 8-Gingerol has been found to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .
Mode of Action
8-Gingerol interacts with its targets, leading to a series of changes in cellular processes. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulate immune response, and protect against organ failures in experimental and animal models . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
8-Gingerol affects several biochemical pathways. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . These pathways play crucial roles in inflammation, oxidative stress, and immunity, contributing to a plethora of pharmacological activities of this compound .
Pharmacokinetics
8-Gingerol is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates . No participant had detectable free 8-gingerol . The maximum concentration (Cmax) and area under the curve (AUC) values estimated for a 2.0-g dose are 0.23 ± 0.16 μg/mL and 18.1 ± 20.3 μg·hr/mL respectively . The time to reach maximum concentration (Tmax) is 73.1 ± 29.4 minutes, and the analytes had elimination half-lives less than 2 hours .
Result of Action
The molecular and cellular effects of 8-Gingerol’s action are diverse. It has been shown to alleviate inflammation by inhibiting the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents . Moreover, it has been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Gingerol. For instance, the bioavailability of 8-Gingerol can be affected by factors such as the presence of other compounds, the method of administration, and individual differences in metabolism . Furthermore, the biological activities of 8-Gingerol, such as its antioxidant and anti-inflammatory capacities, can be influenced by the physiological environment in which it acts .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le 8-gingérol peut être synthétisé par plusieurs voies chimiques. Une méthode courante consiste en la condensation aldolique de la vanilline avec l'acétone, suivie d'une hydrogénation. Les conditions réactionnelles incluent généralement l'utilisation d'une base telle que l'hydroxyde de sodium et d'un catalyseur d'hydrogénation comme le palladium sur charbon .
Méthodes de production industrielle : Dans les milieux industriels, le 8-gingérol est souvent extrait des rhizomes de gingembre par des méthodes d'extraction par solvant. Le gingembre est séché et moulu en poudre, qui est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié par des techniques telles que la chromatographie liquide haute performance (HPLC) pour isoler le 8-gingérol .
Analyse Des Réactions Chimiques
Types de réactions : Le 8-gingérol subit diverses réactions chimiques, notamment :
Oxydation : Le 8-gingérol peut être oxydé pour former le 8-shogaol, un composé à activité biologique accrue.
Réduction : La réduction du 8-gingérol peut produire le 8-paradol, un autre composé bioactif.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits :
8-Shogaol : Formé par oxydation.
8-Paradol : Formé par réduction.
Divers esters et éthers : Formés par des réactions de substitution.
4. Applications de la recherche scientifique
Le 8-gingérol a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de divers composés bioactifs.
Biologie : Des études ont montré son potentiel pour moduler les voies biologiques, notamment les voies anti-inflammatoires et antioxydantes.
Médecine : Le 8-gingérol a été étudié pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance des cellules cancéreuses et induire l'apoptose.
Industrie : Il est utilisé dans les industries alimentaire et pharmaceutique pour ses propriétés aromatisantes et ses bienfaits pour la santé
5. Mécanisme d'action
Le 8-gingérol exerce ses effets par le biais de multiples cibles et voies moléculaires :
Anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase-2 (COX-2).
Antioxydant : Il capte les radicaux libres et augmente la régulation des enzymes antioxydantes.
Anticancéreux : Il induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que la voie du facteur nucléaire kappa B (NF-κB) et la voie des protéines kinases activées en aval des mitogènes (MAPK)
Comparaison Avec Des Composés Similaires
Le 8-gingérol fait partie d'une famille de composés connus sous le nom de gingérols, qui comprend également le 6-gingérol et le 10-gingérol. Ces composés partagent des structures similaires mais diffèrent par la longueur de leurs chaînes carbonées :
6-Gingérol : Possède une chaîne carbonée plus courte et est plus abondant dans le gingembre frais.
10-Gingérol : Possède une chaîne carbonée plus longue et est moins abondant mais présente des activités biologiques plus fortes
Unicité du 8-gingérol : Le 8-gingérol est unique dans son équilibre entre puissance et abondance. Il présente des activités biologiques significatives tout en étant relativement plus facile à extraire et à purifier que ses homologues à chaîne plus longue .
Composés similaires :
- 6-Gingérol
- 10-Gingérol
- 6-Shogaol
- 8-Shogaol
- 8-Paradol .
Propriétés
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178078 | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-08-8 | |
| Record name | [8]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8)-Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8)-GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 8-gingerol?
A1: 8-gingerol interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].
Q2: How does 8-gingerol influence airway smooth muscle relaxation?
A2: Studies on human airway smooth muscle (ASM) reveal that 8-gingerol potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].
Q3: Does 8-gingerol impact calcium regulation in cells?
A3: Yes, research indicates that 8-gingerol can influence calcium (Ca2+) regulation. In human ASM cells, 8-gingerol has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, 8-gingerol has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].
Q4: Can 8-gingerol affect immune responses?
A4: 8-gingerol exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].
Q5: What is the molecular formula and weight of 8-gingerol?
A5: 8-gingerol possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.
Q6: Are there spectroscopic methods to identify and characterize 8-gingerol?
A6: Yes, various spectroscopic techniques can be employed to characterize 8-gingerol. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of 8-gingerol, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].
Q7: How does the structure of 8-gingerol compare to other gingerols, and what are the implications for their activities?
A7: 8-gingerol belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. 8-gingerol possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.
Q8: What is known about the stability of 8-gingerol, and are there strategies to improve its formulation?
A8: While the provided research papers do not directly address the stability of 8-gingerol, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of 8-gingerol and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of 8-gingerol and its counterparts in twelve ginger accessions [].
Q9: What are the common analytical methods used to quantify 8-gingerol and related compounds in ginger samples?
A9: Several analytical techniques are employed to quantify 8-gingerol and its related compounds:
- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying 8-gingerol and other gingerols in ginger samples [, , , , , , ].
- Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].
- Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].
- Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



